
1-Chloro-3-(4-chlorobut-2-en-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(4-chlorobut-2-en-2-yl)benzene is an organic compound with the molecular formula C10H10Cl2 It is a chlorinated derivative of benzene, featuring a butenyl side chain with an additional chlorine atom
Métodos De Preparación
The synthesis of 1-Chloro-3-(4-chlorobut-2-en-2-yl)benzene typically involves the chlorination of 3-(4-chlorobut-2-en-2-yl)benzene. The reaction conditions often include the use of chlorine gas or other chlorinating agents under controlled temperature and pressure to ensure selective chlorination . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
1-Chloro-3-(4-chlorobut-2-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alkane.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Hydroxide ions, alkoxide ions.
Major products formed from these reactions include carboxylic acids, ketones, alkanes, alcohols, and ethers.
Aplicaciones Científicas De Investigación
1-Chloro-3-(4-chlorobut-2-en-2-yl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studies have explored its potential as a bioactive molecule with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism by which 1-Chloro-3-(4-chlorobut-2-en-2-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
1-Chloro-3-(4-chlorobut-2-en-2-yl)benzene can be compared with other similar compounds such as:
1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene: This compound features a trifluoropropyl side chain, which imparts different chemical properties and reactivity.
(E)-(4-chlorobut-2-en-1-yl)benzene: This compound has a similar butenyl side chain but lacks the additional chlorine atom, resulting in different reactivity and applications
Propiedades
Número CAS |
648425-33-6 |
|---|---|
Fórmula molecular |
C10H10Cl2 |
Peso molecular |
201.09 g/mol |
Nombre IUPAC |
1-chloro-3-(4-chlorobut-2-en-2-yl)benzene |
InChI |
InChI=1S/C10H10Cl2/c1-8(5-6-11)9-3-2-4-10(12)7-9/h2-5,7H,6H2,1H3 |
Clave InChI |
OCLMKXKGMAVWPH-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCl)C1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


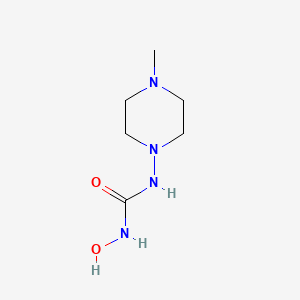
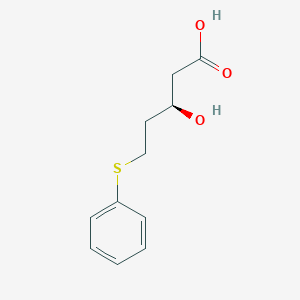
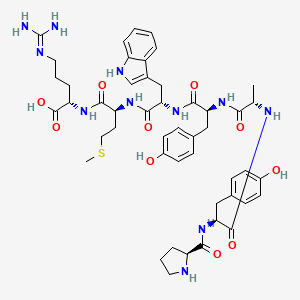
![2H-Indol-2-one, 3-[(4-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12583894.png)
![N',N'-dibenzyl-N-[(4-fluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B12583898.png)
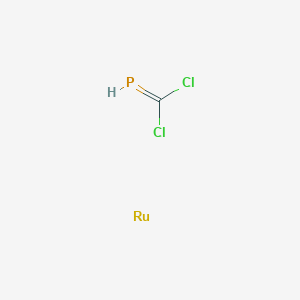
![1,2,4,9-Tetrahydro-3H-indeno[1,2-b]pyrazin-3-one](/img/structure/B12583907.png)
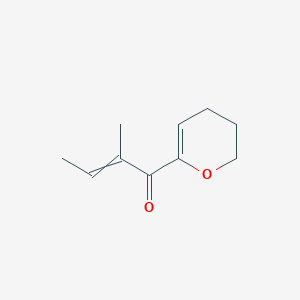
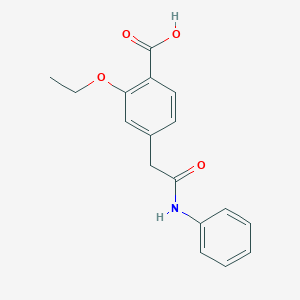

![5H-Benzo[a]phenoxazin-5-one, 9-(dimethylamino)-3-(2-propynyloxy)-](/img/structure/B12583935.png)
silane](/img/structure/B12583937.png)
![Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B12583944.png)

